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An In-depth Technical Guide to the Core Services of the David Cockayne Centre for Electron

Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the instrumentation and services offered at

the David Cockayne Centre for Electron Microscopy (DCCEM), a world-class facility located at

the Department of Materials, University of Oxford. The centre provides a suite of advanced

electron microscopes and sample preparation equipment, supported by a team of expert

scientists. This document details the technical specifications of the available instrumentation,

outlines key experimental protocols, and provides a guide to accessing the centre's resources.

Core Imaging and Analysis Services
The DCCEM offers a comprehensive range of electron microscopy techniques to cater to a

wide variety of research needs, from atomic-resolution imaging to large-scale 3D

characterization. The core services are centered around three main types of instrumentation:

Transmission Electron Microscopes (TEM), Scanning Electron Microscopes (SEM), and

Focused Ion Beam (FIB) systems.

Transmission Electron Microscopy (TEM)
TEM is a powerful technique for high-resolution imaging and analysis of the internal structure of

materials. The DCCEM houses a range of TEMs capable of atomic-resolution imaging,
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chemical analysis, and in-situ experiments.

Table 1: Transmission Electron Microscopes - Technical Specifications

Instrument Key Features
Accelerating
Voltage

Resolution
Detectors &
Capabilities

JEOL ARM-

200F

CFEG Cs
probe
corrected
STEM

80, 200 kV STEM: <80 pm

BF, ADF,
HAADF
detectors,
EELS, EDX

JEOL JEM-

3000F

Field Emission

Gun TEM
300 kV Point: 0.17 nm

Gatan Imaging

Filter (GIF), EDX,

STEM

| JEOL JEM-2100 | Entry-level research and training TEM | 80 - 200 kV | Point: 0.23 nm,

Lattice: 0.14 nm | Gatan Orius CCD camera, Oxford Instruments EDS |

Scanning Electron Microscopy (SEM)
SEM is used to produce high-resolution images of the surface of a sample. It is a versatile

technique for topographical, morphological, and compositional analysis.

Table 2: Scanning Electron Microscopes - Technical Specifications
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Instrument Key Features
Accelerating
Voltage

Resolution
Detectors &
Capabilities

Zeiss Merlin -

Analytical

High-
resolution
FEG-SEM

20V - 30kV
0.8 nm @
15kV, 1.6 nm
@ 1kV

In-lens SE,
EsB, 4-
quadrant BSE,
A-STEM,
Oxford
Instruments
Xmax 150
EDX, Cryo-
stage

Zeiss Merlin -

EBSD

FEG-SEM with

EBSD
20V - 30kV

0.8 nm @ 15kV,

1.6 nm @ 1kV

In-lens SE, EsB,

Bruker Quantax

EBSD with

eFlash camera

Zeiss EVO
Tungsten source

SEM
0.2 - 30 kV 3.5 nm @ 30kV

SE, 5-segment

BSE, Bruker

Quantax e-

Flash1000

EBSD, Oxford

Instruments X-

act EDX

| JEOL JSM-5510 | Teaching laboratory SEM | 0.5 - 30 kV | 3.5 nm @ 30kV (high vacuum) |

SE, BSE, EDX |

Focused Ion Beam (FIB) Systems
FIB systems use a focused beam of ions to mill and image samples with nanoscale precision.

They are widely used for site-specific analysis, TEM sample preparation, and 3D

characterization.

Table 3: Focused Ion Beam Systems - Technical Specifications
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Instrument
Key
Features

Ion Source
SEM
Resolution

FIB
Resolution

Key
Capabilities

Zeiss

NVision 40

FIB-SEM
with Gemini
SEM
column

Ga+
1.1 nm @
20kV

4 nm

In-situ lift-
out, Raith
Elphy
Quantum
lithography,
Gas
Injection
System (W,
C, SiO2)

Zeiss Auriga

FEG-SEM

FIB with

Gemini SEM

column

Ga+
1.0 nm @

15kV
2.5 nm

In-situ lift-out,

Gas Injection

System (C,

W, Pt), Atlas

3D

automated

cross-

sectioning

Zeiss

Crossbeam

540

FIB-SEM with

Capella FIB

and Gemini II

SEM columns

Ga+ - -

Nanofabricati

on, 3D EDX

and EBSD,

Oxford

Instruments

XMaxN 150

EDX and

Nordlys Max

EBSD

| ThermoFisher Helios G4-CXe PFIB | Plasma-FIB with analytical capabilities | Xe+ | - | - |

Large area cross-sectioning, SIMS, EDX |

Sample Preparation Services
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The DCCEM provides a comprehensive suite of sample preparation equipment to ensure that

samples are in optimal condition for electron microscopy analysis.

Table 4: Key Sample Preparation Equipment - Capabilities
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Instrument Technique
Key Capabilities and
Specifications

Fischione 1010 Ion Mill Ion Beam Milling

Two independently
adjustable Penning ion
guns, milling angle range
0-45°, LN2 cooling.

Fischione 1040 NanoMill Low-energy Ion Milling

Ultra-low energy ion source

(50 eV to 2 keV), concentrated

ion beam (<1 µm), LN2

cooling. Ideal for post-FIB

cleaning.

Gatan PECS II Ion Beam Milling & Coating

Two Penning ion guns, ion

beam energy 0.1 - 8.0 keV,

sample rotation, and coating

capabilities.

Leica ACE600 Coater Sputter and Carbon Coating

High vacuum coater for

depositing thin conductive

layers of metals (e.g., Au, Pt,

Cr) or carbon.

Bio Rad Gold Sputter Coater Sputter Coating

For routine coating of non-

conductive samples with a

layer of gold.

Gatan 656 Dimple Grinder Mechanical Grinding
For pre-thinning TEM samples

to near electron transparency.

Fischione 1020 Plasma

Cleaner
Plasma Cleaning

Removes organic

contamination from samples

and holders using a low-

energy plasma.

Buehler Isomet Low Speed

Saw
Precision Cutting

For precise, low-deformation

cutting of a wide range of

materials.
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Instrument Technique
Key Capabilities and
Specifications

Metprep Grinder/Polisher Grinding and Polishing

For preparing flat, polished

surfaces on a variety of

materials.

Struers Labopol-5 Grinding and Polishing

Variable speed grinder and

polisher for metallographic

sample preparation.

Logitech Precision Lapping

Machine
Lapping and Polishing

For achieving highly flat and

smooth surfaces on a range of

materials. Plate speed: 5 to

100 rpm.

| South Bay Technology Tripod Polisher | Mechanical Polishing | For preparing cross-sections

and planar samples for SEM and TEM analysis. |

Experimental Protocols & Workflows
The following sections outline typical experimental workflows for common techniques available

at the DCCEM.

Accessing the David Cockayne Centre for Electron
Microscopy
The process for gaining access to the facilities is designed to be collaborative, ensuring that

researchers receive the necessary support for their projects.
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Project Initiation

Access Request

Research Support

Facility Use

Researcher

Grant Application?

Grant_Application

Complete 'Request for Access' Form

Yes

No

Discuss Project with DCCEM Staff

Receive 'EM Application Summary' & 'Training Timeline'

Practical User Training (SEM/TEM/FIB)

One-on-one 'Service' Sessions Postgraduate Lecture Courses

Book Instrument via Online System

Perform Experiments & Acquire Data

Analyze Data

Click to download full resolution via product page

Caption: General workflow for accessing and utilizing the DCCEM facilities.
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Standard TEM Sample Preparation Workflow for
Materials Science
Preparing a high-quality electron-transparent sample is crucial for successful TEM analysis.

The following diagram illustrates a typical workflow for preparing a solid material.

Start: Bulk Material

1. Initial Sectioning
(e.g., Buehler Isomet Low Speed Saw)

2. Mechanical Grinding & Polishing
(e.g., Struers Labopol-5, Logitech Lapping Machine)

3. Dimple Grinding
(Gatan 656 Dimple Grinder)

4. Ion Milling to Electron Transparency
(Fischione 1010 Ion Mill)

5. Final Plasma Clean
(Fischione 1020 Plasma Cleaner)

Ready for TEM Analysis

Click to download full resolution via product page
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Caption: Standard TEM sample preparation workflow for solid materials.

SEM with Energy-Dispersive X-ray Spectroscopy (EDX)
Analysis Workflow
This workflow outlines the steps for obtaining elemental composition information from a sample

using SEM-EDX.

1. Sample Mounting & Coating
(if non-conductive, e.g., Leica ACE600)

2. Sample Introduction into SEM

3. SEM Imaging to Locate Area of Interest

4. EDX Detector Insertion & Setup

5. EDX Spectrum/Map Acquisition

6. Data Analysis:
Elemental Identification & Quantification

Click to download full resolution via product page

Caption: Workflow for SEM-EDX elemental analysis.

FIB-SEM Cross-Sectioning and Imaging Workflow
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This diagram illustrates the process of creating a cross-section of a specific region of interest

for subsequent imaging.

1. Identify Region of Interest (ROI) using SEM

2. Deposit Protective Layer (e.g., Pt) over ROI

3. Coarse Milling of Trenches with High Ion Current

4. Fine Polishing of Cross-Section Face with Low Ion Current

5. SEM Imaging of the Polished Cross-Section

3D Analysis?

Iterative Milling & Imaging for 3D Reconstruction

Yes

Analysis Complete

No

Click to download full resolution via product page
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Caption: Workflow for site-specific cross-sectioning using FIB-SEM.

Contact and Access Information
For initial inquiries and to discuss potential projects, please contact the DCCEM via email. The

center's staff will guide you through the access process and help determine the most suitable

techniques for your research.

This guide is intended to provide a comprehensive overview of the capabilities of the David

Cockayne Centre for Electron Microscopy. For more detailed information on specific

instruments or techniques, please visit the official DCCEM website or contact the facility staff

directly.

To cite this document: BenchChem. [Services offered at David Cockayne Centre for Electron
Microscopy.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053258#services-offered-at-david-cockayne-centre-
for-electron-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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